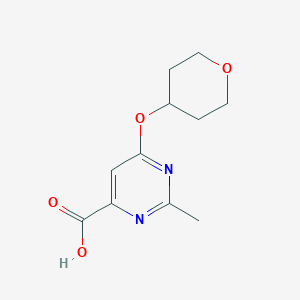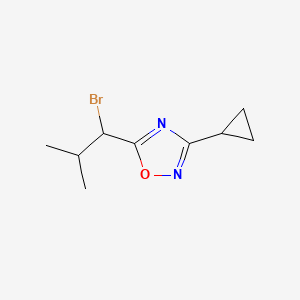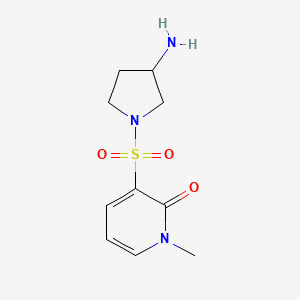
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H11ClF2N4 and a molecular weight of 284.69 g/mol . It belongs to the class of chlorinated pyrimidine derivatives and is characterized by the presence of a benzyl group, a chloro group, and a difluoromethyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Difluoromethylation: The difluoromethyl group can participate in various reactions, including cross-coupling and radical reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N4-Benzyl-2-chloro-6-(methyl)pyrimidine-4,5-diamine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H11ClF2N4 |
|---|---|
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
4-N-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H11ClF2N4/c13-12-18-9(10(14)15)8(16)11(19-12)17-6-7-4-2-1-3-5-7/h1-5,10H,6,16H2,(H,17,18,19) |
Clave InChI |
IWCCNTWDDSSOGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)











![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
